molecular formula C18H15N5O4S B2837174 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 888414-60-6

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2837174
CAS RN: 888414-60-6
M. Wt: 397.41
InChI Key: XRNXSLVKRXMQKZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a nitrobenzyl group, which is a benzyl group with a nitro functional group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the nitro group on the benzyl part of the molecule could potentially have significant effects on the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro group and the pyrimidine ring. The nitro group is electron-withdrawing, which could make the benzyl part of the molecule more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the presence of the nitro group could make the compound more acidic . The compound is likely to be solid at room temperature .

Scientific Research Applications

Applications in DNA Repair and Cancer Research

One aspect of scientific research that involves similar compounds is the study of inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of DNA single-strand breaks. Compounds related to benzamide, such as N-methyl-N'-nitro-N-nitrosoguanidine, have been found to enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests potential applications in enhancing DNA repair mechanisms, which could be relevant for conditions such as xeroderma pigmentosum or cancer therapy, where DNA repair processes are of interest (Miwa et al., 1981).

Antimicrobial and Anticancer Activity

Compounds featuring a nitrobenzyl group have shown significant biological activity. For instance, thiazolidinone derivatives with a 4-nitrobenzyl moiety have been evaluated for their antimicrobial and anticancer properties. Such compounds have demonstrated potent activity against various microbial strains and cancer cell lines, indicating the potential for the development of new therapeutic agents targeting infectious diseases and cancer (Deep et al., 2016).

Drug Development and Chemotherapy Enhancement

The structural motif of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide resembles those of compounds that have been explored for their role in drug development, especially in enhancing the efficacy of chemotherapy. For example, analogs similar in structure have been synthesized to evaluate their binding to human equilibrative nucleoside transporter 1 (hENT1), predicting the antitumor efficacy of gemcitabine, a nucleoside analog used in chemotherapy (Robins et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, the nitro group might be reduced in the body to produce an amine, which could then interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific functional groups present in the molecule. For instance, nitro compounds can be explosive under certain conditions .

properties

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-4-2-1-3-5-12)17(25)22-18(21-15)28-10-11-6-8-13(9-7-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNXSLVKRXMQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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